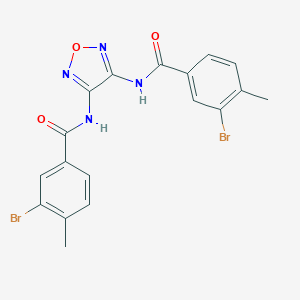![molecular formula C22H18FN3O3S B320200 N-({2-[([1,1'-biphenyl]-2-yloxy)acetyl]hydrazino}carbothioyl)-4-fluorobenzamide](/img/structure/B320200.png)
N-({2-[([1,1'-biphenyl]-2-yloxy)acetyl]hydrazino}carbothioyl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({2-[([1,1'-biphenyl]-2-yloxy)acetyl]hydrazino}carbothioyl)-4-fluorobenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a biphenyl group, a hydrazinyl carbonothioyl moiety, and a fluorobenzamide group. These structural features contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({2-[([1,1'-biphenyl]-2-yloxy)acetyl]hydrazino}carbothioyl)-4-fluorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Biphenyl-2-yloxyacetic Acid: This step involves the reaction of biphenyl with chloroacetic acid in the presence of a base to form biphenyl-2-yloxyacetic acid.
Acylation: The biphenyl-2-yloxyacetic acid is then acylated with hydrazine to form the corresponding hydrazide.
Thiosemicarbazide Formation: The hydrazide is reacted with carbon disulfide to form the thiosemicarbazide derivative.
Coupling with 4-Fluorobenzoyl Chloride: Finally, the thiosemicarbazide derivative is coupled with 4-fluorobenzoyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-({2-[([1,1'-biphenyl]-2-yloxy)acetyl]hydrazino}carbothioyl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-({2-[([1,1'-biphenyl]-2-yloxy)acetyl]hydrazino}carbothioyl)-4-fluorobenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of N-({2-[([1,1'-biphenyl]-2-yloxy)acetyl]hydrazino}carbothioyl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The biphenyl group can intercalate with DNA, while the hydrazinyl carbonothioyl moiety can form covalent bonds with nucleophilic sites on proteins and enzymes. This dual interaction can disrupt cellular processes, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-({2-[(biphenyl-2-yloxy)acetyl]hydrazinyl}carbonothioyl)-4-chlorobenzamide
- N-({2-[(biphenyl-2-yloxy)acetyl]hydrazinyl}carbonothioyl)-4-methylbenzamide
Uniqueness
N-({2-[([1,1'-biphenyl]-2-yloxy)acetyl]hydrazino}carbothioyl)-4-fluorobenzamide is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability compared to its analogs. The fluorine atom can also influence the compound’s electronic properties, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C22H18FN3O3S |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
4-fluoro-N-[[[2-(2-phenylphenoxy)acetyl]amino]carbamothioyl]benzamide |
InChI |
InChI=1S/C22H18FN3O3S/c23-17-12-10-16(11-13-17)21(28)24-22(30)26-25-20(27)14-29-19-9-5-4-8-18(19)15-6-2-1-3-7-15/h1-13H,14H2,(H,25,27)(H2,24,26,28,30) |
InChI Key |
ORIQWMQUQSOYPP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCC(=O)NNC(=S)NC(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCC(=O)NNC(=S)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-fluorophenyl)-N-(4-{[3-(4-fluorophenyl)acryloyl]amino}-1,2,5-oxadiazol-3-yl)acrylamide](/img/structure/B320119.png)
![N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(2,5-dimethylphenoxy)acetamide]](/img/structure/B320121.png)

![2-(2-methoxyphenoxy)-N-(4-{[(2-methoxyphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B320124.png)
![2-(2-methylphenoxy)-N-(4-{[(2-methylphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B320125.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-isopropylphenoxy)acetamide](/img/structure/B320130.png)
![2-{[(2-Isopropylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B320132.png)
![2-{[(2-Isopropylphenoxy)acetyl]amino}benzamide](/img/structure/B320136.png)

![1,4-Bis[(2-isopropylphenoxy)acetyl]piperazine](/img/structure/B320140.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide](/img/structure/B320141.png)
![5-Benzyl-2-{[(2-isopropylphenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B320143.png)
![2-{[(2-Isopropylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B320144.png)
